3-(4-Aminophenoxy)benzamide
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Description
The compound 3-(4-Aminophenoxy)benzamide is a chemical intermediate that can be utilized in the synthesis of various polymeric materials. The related compounds, such as 1,3-bis(4-aminophenoxy)benzene and 1,4-bis(4-aminophenoxy)benzene, have been synthesized and used as monomers to produce high-performance polymers like polyamides and polyimides, which exhibit excellent thermal stability and mechanical properties .
Synthesis Analysis
The synthesis of related aromatic compounds involves condensation reactions followed by reduction processes. For instance, 1,3-bis(4-nitrophenoxy)benzene is synthesized through a condensation reaction between resorcinol and p-chloronitrobenzene, which is then reduced to 1,3-bis(4-aminophenoxy)benzene using a Pd/C-hydrazine hydrate reduction system . Similarly, 1,4-bis(4-nitrophenoxy)benzene is synthesized through a condensation reaction between hydroquinone and para-chloronitrobenzene, followed by reduction to 1,4-bis(4-aminophenoxy)benzene . These methods could be adapted for the synthesis of 3-(4-Aminophenoxy)benzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3-bis(4-aminophenoxy)benzene and 1,4-bis(4-aminophenoxy)benzene, is characterized by the presence of amine groups attached to a benzene ring through an ether linkage (phenoxy). These structures are confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . The presence of amine groups allows for further reactions to form polyamides and polyimides with high thermal stability and mechanical strength.
Chemical Reactions Analysis
The aminophenoxy compounds participate in polycondensation reactions to form polymers. For example, 1,3-bis(4-aminophenoxy)benzene can react with trimellitic anhydride to form polyamide-imides . These reactions typically involve the formation of amide and imide linkages, which contribute to the high thermal stability of the resulting polymers. The chemical reactivity of 3-(4-Aminophenoxy)benzamide would likely be similar, allowing it to form polymeric structures through reactions with appropriate diacids or anhydrides.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from aminophenoxy compounds are notable for their solubility in common organic solvents, high thermal stability, and ability to form transparent and tough films . The inherent viscosity of these polymers varies depending on their molecular weight and structure, with values reported in the range of 0.17 to 1.70 dL/g . The thermal stability is evidenced by high glass-transition temperatures and minimal weight loss at elevated temperatures, making these materials suitable for high-performance applications . The properties of 3-(4-Aminophenoxy)benzamide-derived polymers would be expected to follow similar trends, with specific characteristics depending on the exact molecular structure of the polymers formed.
Mechanism of Action
Target of Action
It is known that similar compounds interact with proteins such as met . MET is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and wound healing .
Mode of Action
It is likely that it interacts with its target protein in a manner similar to other aminophenoxybenzamide derivatives . These compounds typically bind to their target proteins, leading to changes in the protein’s function .
Biochemical Pathways
Given its potential interaction with proteins like met, it may influence pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against various cell lines , suggesting that 3-(4-Aminophenoxy)benzamide may have similar effects.
properties
IUPAC Name |
3-(4-aminophenoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPVWRXXEKBUQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)benzamide |
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